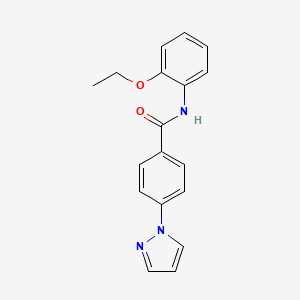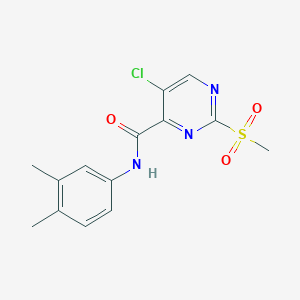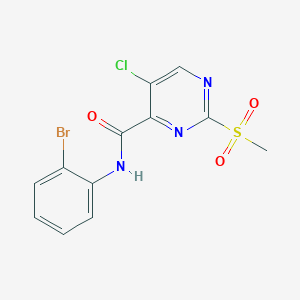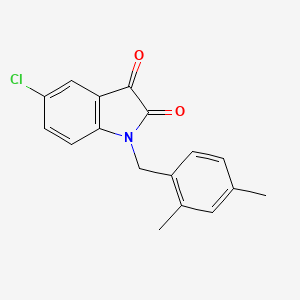![molecular formula C11H9N3O2 B4238707 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one](/img/structure/B4238707.png)
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one
Vue d'ensemble
Description
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one, also known as DOPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DOPP belongs to the class of oxazole-containing pyrimidines, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the activation of apoptotic pathways. This compound has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, this compound has some limitations as well. Its synthesis is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in the laboratory.
Orientations Futures
There are several future directions for research on 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one. One area of interest is the development of new synthetic methods for the production of this compound, which could make it more accessible for use in large-scale experiments. Another area of research is the identification of the molecular targets of this compound, which could provide insight into its mechanism of action and lead to the development of more effective therapies. Additionally, further studies are needed to investigate the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that this compound has potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4,12-dimethyl-3-oxa-5,9,13-triazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,7,11-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-6-5-9(15)14-4-3-8-10(11(14)12-6)16-7(2)13-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHLQCSTRPQMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC3=C(C2=N1)OC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-benzyl-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4238638.png)

![5-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-4-bromo-2-furaldehyde](/img/structure/B4238647.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4238654.png)

![N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4238659.png)



![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4238686.png)
![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)
![4-{[(2-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238714.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride](/img/structure/B4238722.png)
